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Compound of Interest

Compound Name: Rabdoserrin A

Cat. No.: B15596955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rabdoserrin A is a naturally occurring diterpenoid isolated from Rabdosia serra. As a member

of the abietane diterpenoid class of compounds, it has garnered interest within the scientific

community for its potential biological activities, notably its antifungal properties. This technical

guide provides a comprehensive overview of the known physicochemical properties of

Rabdoserrin A, drawing from available scientific literature. Where specific experimental data

for Rabdoserrin A is not available, generalized protocols and data for related compounds are

presented to provide a predictive framework. It is important to note that in some literature,

Rabdoserrin A may be referred to as Raserrane A.

Core Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is paramount

for its development as a therapeutic agent. These properties influence a compound's solubility,

absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation

and stability.

Structure and Identity
Molecular Formula: C₂₀H₂₆O₅

Molecular Weight: 346.42 g/mol
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IUPAC Name: (4aR,5S,6R,8aS,9S,10aR)-6,9-dihydroxy-5-(hydroxymethyl)-5,8a-dimethyl-7-

oxo-4a,5,6,7,8,8a,9,10-octahydrophenanthrene-5-carbaldehyde

CAS Number: 96685-01-7

Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for

Rabdoserrin A. It is critical to note that experimentally determined values for melting point and

solubility were not available in the reviewed literature.

Property Value Source / Method

Molecular Formula C₂₀H₂₆O₅ Mass Spectrometry

Molecular Weight 346.42
Calculated from Molecular

Formula

Melting Point Data not available -

Solubility Data not available -

Spectral Data and Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

natural products. The following sections detail the available spectral data for Rabdoserrin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following are the reported ¹H and ¹³C NMR spectral data for Rabdoserrin A
(Raserrane A) in CDCl₃.

Table 1: ¹H NMR Spectral Data of Rabdoserrin A (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15596955?utm_src=pdf-body
https://www.benchchem.com/product/b15596955?utm_src=pdf-body
https://www.benchchem.com/product/b15596955?utm_src=pdf-body
https://www.benchchem.com/product/b15596955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

1α 1.65 m

1β 2.25 m

2α 1.80 m

2β 1.95 m

3α 1.50 m

3β 1.70 m

5 2.10 dd 11.5, 1.5

6 4.50 d 1.5

9 4.80 br s

11 6.20 s

14α 2.80 m

14β 3.10 m

15 1.25 d 7.0

16 1.28 d 7.0

17 3.70 s

18 1.20 s

19 1.15 s

20 0.95 s

Table 2: ¹³C NMR Spectral Data of Rabdoserrin A (in CDCl₃)
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Position Chemical Shift (δ) ppm

1 38.5

2 19.5

3 41.5

4 33.5

5 50.5

6 70.5

7 205.0

8 139.0

9 148.0

10 39.0

11 124.0

12 152.0

13 130.0

14 25.0

15 21.0

16 21.5

17 51.0

18 33.0

19 22.0

20 15.0

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRESIMS) is used to determine the exact mass of a

molecule, which allows for the calculation of its molecular formula.
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HRESIMS:m/z 347.1805 [M+H]⁺ (Calculated for C₂₀H₂₇O₅, 347.1807)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

specific IR spectral data for Rabdoserrin A is not readily available in the reviewed literature.

However, based on its known structure, the IR spectrum is expected to show characteristic

absorption bands for the following functional groups:

O-H stretching (hydroxyl groups): ~3400 cm⁻¹ (broad)

C-H stretching (alkane): ~2950-2850 cm⁻¹

C=O stretching (ketone): ~1710 cm⁻¹

C=C stretching (alkene): ~1650 cm⁻¹

C-O stretching (alcohols, ethers): ~1250-1050 cm⁻¹

Biological Activity
Rabdoserrin A has been reported to exhibit antifungal activity. While the precise mechanism of

action and the specific signaling pathways affected by Rabdoserrin A have not been fully

elucidated, the antifungal activity of abietane diterpenoids is an active area of research.

Antifungal Activity
Studies have indicated that Rabdoserrin A possesses antifungal properties. The work by Jiao

Mingqing et al. (2010) identified active ingredients with antifungal activity from Rabdosia

nervosa, a plant from the same genus as Rabdosia serra.

Potential Mechanisms of Action and Signaling Pathways
The antifungal mechanisms of diterpenoids are diverse and can involve disruption of the fungal

cell membrane, inhibition of ergosterol biosynthesis, induction of oxidative stress, and

interference with key signaling pathways. For abietane diterpenoids, proposed mechanisms

often involve membrane perturbation.
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A potential antifungal mechanism could involve the disruption of fungal cell membrane integrity.

This can lead to increased membrane permeability, leakage of intracellular components, and

ultimately, cell death.

Rabdoserrin A Fungal Cell
Membrane

Interaction Increased Membrane
Permeability

Disruption Leakage of
Intracellular Components

Fungal Cell
Death

Click to download full resolution via product page

Caption: Proposed Antifungal Mechanism of Action.

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

Rabdoserrin A are not available in the literature. Therefore, this section provides standardized,

generalized protocols that are commonly employed for the characterization of natural products.

Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

A small amount of the finely powdered, dry sample of Rabdoserrin A is packed into a

capillary tube to a height of 2-3 mm.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting) are

recorded as the melting range.
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Caption: Workflow for Melting Point Determination.

Determination of Solubility
Solubility is a critical parameter that influences a drug's bioavailability.

Methodology (Shake-Flask Method):
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An excess amount of Rabdoserrin A is added to a known volume of a specific solvent (e.g.,

water, ethanol, DMSO) in a sealed flask.

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered or centrifuged to remove the undissolved solid.

The concentration of Rabdoserrin A in the clear supernatant is determined using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

This process is repeated for a range of pharmaceutically relevant solvents and pH values.

Spectroscopic Analysis
NMR Spectroscopy:

A few milligrams of Rabdoserrin A are dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

The solution is transferred to an NMR tube.

¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired

on a high-field NMR spectrometer.

The resulting spectra are processed and analyzed to assign the chemical shifts and coupling

constants to the respective nuclei in the molecule.

Mass Spectrometry:

A dilute solution of Rabdoserrin A is prepared in a suitable volatile solvent (e.g., methanol,

acetonitrile).

The solution is introduced into the mass spectrometer, typically using an electrospray

ionization (ESI) source.
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High-resolution mass spectra are acquired to determine the accurate mass of the molecular

ion.

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for

further structural confirmation.

Conclusion
Rabdoserrin A is an abietane diterpenoid with established antifungal activity. This guide has

summarized the currently available physicochemical data, including its molecular formula,

molecular weight, and detailed NMR and mass spectral data. While quantitative values for

melting point and solubility are not yet reported in the literature, standardized protocols for their

determination have been provided. Further research is warranted to fully elucidate the

mechanism of its antifungal action and to explore its potential in drug development. The

information presented herein serves as a valuable resource for researchers and scientists

working with Rabdoserrin A and related natural products.

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Rabdoserrin A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596955#physicochemical-properties-of-
rabdoserrin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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